molecular formula C8H12N4 B8774771 3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile

3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile

Cat. No. B8774771
M. Wt: 164.21 g/mol
InChI Key: JYNQUMAKHVHDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

3-amino-1-(2-methylpropyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C8H12N4/c1-6(2)4-12-5-7(3-9)8(10)11-12/h5-6H,4H2,1-2H3,(H2,10,11)

InChI Key

JYNQUMAKHVHDNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Aldrich, 24.0 g, 0.222 mole), 1-bromo-2-methyl-propane (Lancaster, 36.48 g, 0.266 mole) and anhydrous potassium carbonate (Acros, 36.8 g, 0.266 mole) were suspended in 240 mL reagent grade acetonitrile and heated at 80° C. under nitrogen for 22 hours. LC/MS indicated 1 remained. Therefore, added an additional 3 mL (0.027 mole) 1-bromo-2-methylpropane and 4.25 g (0.031 mole) K2CO3. After 24 hours, the reaction was filtered and the filtrate concentrated in vacuo. The solid was stirred in 250 mL of water for 3.5 hours at room temp. The solid was filtered, washed with 50 mL diethyl ether, and dried to yield 16.28 g (45%) of a tan powder which was seen by 1H NMR to contain a mixture of 255 and 256 in approximately a 2:1 ratio. This mixture was used without further purification. Mixture of 255 and 256: mp 91.3-106; MS (ES+ calculated: 164.21; found: 165.28 M+H). HPLC (99% purity, retention times 6.920 and 7.086 minutes—Method B); 1H NMR (400 MHz, DMSO-d6) δ 8.05 and 7.51 (s, 1H), 6.50 and 5.49 (s, 2H), 3.68 (t, 2H), 2.05 (m, 1H), 0.82 and 0.81 (d, 6H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step Two
Quantity
36.8 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
reagent
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
45%

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